N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a combination of furan, pyridine, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and pyridin-3-yl intermediates, which are then coupled through a series of reactions to form the final product. Common synthetic routes include:
Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Preparation of the pyridin-3-yl intermediate: This involves the functionalization of pyridine derivatives through halogenation, nitration, or other electrophilic aromatic substitution reactions.
Coupling of intermediates: The furan-2-yl and pyridin-3-yl intermediates are coupled using a suitable linker, such as a methylene group, under conditions that promote nucleophilic substitution or cross-coupling reactions.
Introduction of the trifluoromethoxy group: This step involves the substitution of a suitable leaving group with trifluoromethoxy anion under basic conditions.
Sulfonamide formation: The final step involves the reaction of the coupled intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural features can be exploited in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological context and the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(methoxy)benzenesulfonamide
- N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide derivatives
Uniqueness
This compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or materials with specific electronic characteristics.
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4S/c18-17(19,20)26-15-4-1-2-6-16(15)27(23,24)22-11-12-7-8-13(21-10-12)14-5-3-9-25-14/h1-10,22H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVOXRBIMIOEBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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